molecular formula C21H20N2O6 B2915299 methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-10-9

methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2915299
CAS No.: 868225-10-9
M. Wt: 396.399
InChI Key: DGHRWXMFORMBJJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinoline core substituted with a 4-methoxyphenyl carbamoyl group at position 2 and a methyl acetate moiety at position 5 via an ether linkage.

Properties

IUPAC Name

methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-27-15-8-6-14(7-9-15)22-19(24)12-23-11-10-16-17(21(23)26)4-3-5-18(16)29-13-20(25)28-2/h3-11H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHRWXMFORMBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multistep organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by the formation of the isoquinolinyl moiety through a series of cyclization and functional group transformations . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester and carbamoyl groups, yielding the corresponding acids and amines.

Scientific Research Applications

Methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Key Comparison Table :

Property Target Compound Compound 4
Core Structure 1,2-Dihydroisoquinoline (1-oxo) 1,2,3,4-Tetrahydroisoquinoline
Substituent Position 5-yl 7-yl
Key Biological Role Potential HDAC inhibition HDAC inhibitor precursor

Arylpyrazole-Containing Strobilurin Analogues ()

Compounds such as (E)-methyl 2-(2-(((4-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (1f) exhibit fungicidal activity.

  • Core Structure: Arylpyrazole vs. dihydroisoquinoline.
  • Substituents : Halogenated aryl groups (Br, F, CF₃) enhance lipophilicity and membrane penetration, critical for antifungal activity.
  • Synthesis : Regioselective reactions confirmed by NMR and X-ray diffraction, contrasting with the target compound’s synthesis via established protocols .

Key Comparison Table :

Property Target Compound Strobilurin Analog 1f
Core Structure Dihydroisoquinoline Arylpyrazole
Key Substituents 4-Methoxyphenyl carbamoyl 4-Bromo, 4-fluoro-3-CF₃ phenyl
Biological Activity HDAC inhibition (hypothesized) Fungicidal

Furan-Based Methyl Acetates ()

Methyl {3-[(4-Methoxyphenyl)carbamoyl]furan-2-yl}acetate (95e) shares the 4-methoxyphenyl carbamoyl group but features a furan core.

  • Core Structure: Furan (5-membered oxygen heterocycle) vs. isoquinoline (6-membered nitrogen heterocycle).
  • Electronic Properties: The furan’s electron-rich ring may enhance reactivity in nucleophilic environments, whereas the isoquinoline’s nitrogen atom enables hydrogen bonding.
  • Applications: Furan derivatives are often explored as antimicrobials or enzyme inhibitors, diverging from the HDAC-targeted isoquinoline analogs .

Key Comparison Table :

Property Target Compound Compound 95e
Core Structure Isoquinoline Furan
Aromaticity Partially unsaturated Fully conjugated
Potential Applications Anticancer Antimicrobial

2-Methoxyacetate Esters ()

Compounds like [2-(1H-indole-2-carbonyl)-1H-indol-5-yl] 2-methoxyacetate highlight the versatility of the acetate ester group.

  • Solubility : Bulky aromatic groups reduce solubility compared to the target compound’s carbamoyl substituent .

Biological Activity

Methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that belongs to a class of derivatives known for their potential pharmacological activities. This compound features a methoxyphenyl group and an isoquinoline structure, which are often associated with various biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}

Where xx, yy, zz, and nn correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of functional groups such as methoxy (-OCH3), carbonyl (C=O), and ester (-COOR) contribute to its reactivity and interaction with biological systems.

Antitumor Activity

Compounds with isoquinoline structures have been studied for their antitumor effects. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, studies have shown that isoquinoline derivatives can target specific pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Antimicrobial Properties

Many compounds similar to this compound exhibit antimicrobial activity. The methoxy group is known to enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of compounds with similar structures. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Study 1: Antitumor Activity

A study investigating the effects of isoquinoline derivatives on breast cancer cells demonstrated that certain compounds induced apoptosis through caspase activation. The study reported IC50 values indicating effective concentrations for inhibiting cell growth.

CompoundIC50 (µM)Mechanism of Action
Compound A10Caspase activation
Compound B5Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of methoxy-substituted phenyl compounds against Staphylococcus aureus. Results indicated significant inhibition zones at varying concentrations.

CompoundZone of Inhibition (mm)Concentration (µg/mL)
Compound C1550
Compound D20100

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